BChE Inhibitory Potency Advantage Conferred by the 3,4-Dichlorophenyl Motif in the Imidazo[1,2-a]pyridine Series
The 3,4-dichlorophenyl substitution pattern at the C2 position of the imidazo[1,2-a]pyridine core has been directly shown to be the optimal motif for butyrylcholinesterase (BChE) inhibition within a panel of 15 analogs. Compound 2j—2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine, the direct 6-des-fluoro analog of the target compound—was identified as the strongest BChE inhibitor in the series with an IC50 of 65 µM, outperforming compounds bearing biphenyl, 4-chlorophenyl, 4-methoxyphenyl, or 3,4-dimethoxyphenyl side chains [1]. The target compound, 2-(3,4-dichlorophenyl)-6-fluoroimidazo[1,2-a]pyridine, retains this critical 3,4-dichlorophenyl pharmacophore while adding a 6-fluoro substituent, which is expected to further modulate potency and selectivity via electronic effects on the pyridine ring [1].
| Evidence Dimension | BChE inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not directly reported; retains the 3,4-dichlorophenyl pharmacophore shown to be optimal for BChE inhibition in the series [1]. |
| Comparator Or Baseline | Compound 2j: 2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine (6-des-fluoro analog) – BChE IC50 = 65 µM; Compound 2h (biphenyl side chain) – AChE IC50 = 79 µM [1]. |
| Quantified Difference | Compound 2j is the strongest BChE inhibitor among all 15 analogs tested; the 3,4-dichlorophenyl group is essential for BChE selectivity over AChE [1]. Direct quantitative data for the 6-fluoro target compound are not yet published. |
| Conditions | In vitro cholinesterase inhibition assay; imidazo[1,2-a]pyridine derivatives 2(a–o); AChE and BChE enzymatic assays [1]. |
Why This Matters
For procurement decisions in cholinesterase-targeted drug discovery, the 3,4-dichlorophenyl-substituted core is the only chemotype within this series that delivers measurable BChE inhibitory activity, making the target compound a privileged starting point for further optimization.
- [1] Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. Scientific Reports, 2019, 9, 926. View Source
